molecular formula C8H5BrN2O B12366313 6-bromo-8aH-phthalazin-1-one

6-bromo-8aH-phthalazin-1-one

Cat. No.: B12366313
M. Wt: 225.04 g/mol
InChI Key: GDWVZFVVPSQERQ-UHFFFAOYSA-N
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Description

6-Bromo-8aH-phthalazin-1-one is a brominated phthalazinone derivative offered as a key chemical intermediate for research and development. The phthalazin-1-one core is recognized as a privileged structure in medicinal chemistry, forming the basis of compounds with a diverse range of pharmacological activities . This core structure is found in several known antitumor agents, which often function through mechanisms such as Poly (ADP-ribose) polymerase (PARP) inhibition . The presence of the bromine atom at the 6-position provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to explore novel structure-activity relationships. As such, this compound is of significant value for constructing more complex molecules, particularly in the discovery of new anticancer agents and other bioactive compounds . Researchers in pharmaceutical chemistry and drug discovery can utilize this high-purity building block to develop targeted libraries for biological screening. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

6-bromo-8aH-phthalazin-1-one

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-7-5(3-6)4-10-11-8(7)12/h1-4,7H

InChI Key

GDWVZFVVPSQERQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=NC(=O)C21)Br

Origin of Product

United States

Synthesis of 6 Bromophthalazinone Derivatives

The synthesis of phthalazinone derivatives can be achieved through various chemical strategies. One common method involves the condensation of a substituted 2-formylbenzoic acid with hydrazine (B178648) or its derivatives. For bromo-substituted phthalazinones, a key starting material would be a correspondingly brominated phthalaldehydic acid.

A prevalent method for introducing a bromine atom onto the phthalazinone scaffold is through direct bromination of the parent phthalazin-1(2H)-one. For instance, the use of bromine in the presence of potassium bromide can achieve selective bromination. researchgate.net The synthesis of 4-bromophthalazinone derivatives has been reported to proceed via the direct bromination of phthalazin-1(2H)-one, followed by further reactions to introduce substituents at other positions. researchgate.net

Table 1: General Synthetic Routes to Phthalazinone Derivatives

Reaction TypeReactantsProductReference
Condensation2-Formylbenzoic acid, HydrazinePhthalazin-1(2H)-one researchgate.net
BrominationPhthalazin-1(2H)-one, Bromine/Potassium BromideBrominated Phthalazinone researchgate.net
Palladium-catalyzed amination4-Bromophthalazinone, Amines4-Aminophthalazinone derivatives researchgate.net

Chemical Properties and Characterization

Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the C=O (carbonyl) and N-H stretching vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the chemical environment of the protons and carbon atoms in the molecule, confirming the substitution pattern. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the structure.

Advanced Spectroscopic and Structural Elucidation Research Techniques for 6 Bromo 8ah Phthalazin 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of the Phthalazinone System

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 6-bromo-8aH-phthalazin-1-one. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Elucidation of Substituent Effects on Chemical Shifts and Coupling Constants

The electronic and steric properties of substituents significantly influence the ¹H and ¹³C NMR spectra of the phthalazinone core. The bromine atom at the 6-position is expected to exert a notable effect on the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectroscopy:

The protons on the aromatic ring of this compound would exhibit distinct chemical shifts and coupling patterns. The bromine atom, being an electronegative substituent, will have a deshielding effect on the ortho and para protons, causing them to resonate at a lower field (higher ppm). The inductive effect of the bromine atom is a key factor in determining the chemical shifts of adjacent protons. evitachem.com

Expected Chemical Shifts (δ) and Coupling Constants (J): The aromatic protons are expected to appear in the range of 7.5-8.5 ppm. The proton at position 5 would likely be a doublet, coupled to the proton at position 7. The proton at position 7 would be a doublet of doublets, coupled to the protons at positions 5 and 8. The proton at position 8 would likely be a doublet, coupled to the proton at position 7. The NH proton of the phthalazinone ring is expected to be a broad singlet, typically appearing at a downfield chemical shift.

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in the phthalazinone ring are also influenced by the bromine substituent. The carbon atom directly attached to the bromine (C-6) will experience a significant downfield shift due to the "heavy atom" effect. Other carbons in the ring will also show shifts based on their position relative to the bromine and the carbonyl group.

Illustrative ¹H and ¹³C NMR Data for a Bromo-Phthalazinone Analog:

The following table presents illustrative ¹H and ¹³C NMR data based on known substituent effects and data from related bromo-aromatic heterocyclic compounds.

Position Illustrative ¹H Chemical Shift (ppm) Illustrative ¹³C Chemical Shift (ppm)
1-~160.0
4-~129.0
4a-~128.0
5~8.0 (d)~130.0
6-~120.0
7~7.8 (dd)~135.0
8~8.4 (d)~128.5
8a-~133.0
NH~11.5 (br s)-

Note: This is an interactive data table. The values are illustrative and based on general principles and data from analogous compounds.

2D NMR Techniques for Structural Confirmation (e.g., COSY, HMBC, HSQC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be expected between H-5 and H-7, and between H-7 and H-8, confirming their connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon signal to its attached proton. For example, the proton signal at ~8.0 ppm would show a correlation to the carbon signal at ~130.0 ppm, assigning them to the C-5/H-5 pair.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, the NH proton would be expected to show correlations to the carbonyl carbon (C-1) and the C-8a carbon. The H-5 proton would likely show correlations to C-4, C-7, and C-8a.

Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact molecular formula of this compound (C₈H₅BrN₂O). The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

Illustrative HRMS Data:

Ion Calculated m/z Observed m/z Molecular Formula
[M+H]⁺ (⁷⁹Br)224.9662224.9665C₈H₆BrN₂O
[M+H]⁺ (⁸¹Br)226.9641226.9644C₈H₆BrN₂O

Note: This is an interactive data table. The values are illustrative.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This provides valuable information about the structure of the molecule. The fragmentation of this compound would likely proceed through several characteristic pathways.

Expected Fragmentation Pathways:

Loss of CO: A common fragmentation for carbonyl-containing compounds is the loss of a neutral carbon monoxide molecule (28 Da).

Loss of N₂: The phthalazinone ring could lose a molecule of nitrogen (28 Da).

Loss of Br•: Cleavage of the C-Br bond would result in the loss of a bromine radical (79 or 81 Da).

Retro-Diels-Alder (RDA) reaction: Heterocyclic rings can undergo RDA reactions, leading to the cleavage of the ring system into smaller fragments.

Illustrative MS/MS Fragmentation Data for [M+H]⁺:

Parent Ion (m/z) Fragment Ion (m/z) Neutral Loss Plausible Structure of Fragment
225/227197/199CO[M+H-CO]⁺
225/227197/199N₂[M+H-N₂]⁺
225/227146Br•[M+H-Br]⁺

Note: This is an interactive data table. The values are illustrative and based on general fragmentation patterns of similar compounds.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are determined by the bond strengths and masses of the atoms.

IR Spectroscopy:

The IR spectrum of this compound would be expected to show several characteristic absorption bands.

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ would be characteristic of the N-H stretching vibration of the amide group.

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ is expected for the carbonyl (C=O) stretching vibration of the lactam ring.

C=N Stretch: The C=N stretching vibration of the phthalazinone ring would likely appear in the 1600-1630 cm⁻¹ region.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region would correspond to the C=C stretching vibrations of the aromatic ring.

C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The C=O stretch would also be Raman active.

Illustrative Vibrational Spectroscopy Data:

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H stretch3300 (broad)3300 (weak)
C=O stretch1670 (strong)1670 (medium)
C=N stretch1615 (medium)1615 (strong)
Aromatic C=C stretch1580, 1470 (medium)1580, 1470 (strong)
C-Br stretch550 (medium)550 (strong)

Note: This is an interactive data table. The values are illustrative and based on characteristic group frequencies and data from similar molecules.

Characterization of Key Functional Groups

The structural identity of this compound is established through a combination of spectroscopic techniques, each providing unique information about its molecular framework. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are fundamental in this characterization.

For the closely related and more stable tautomer, 6-bromo-2H-phthalazin-1-one, characteristic spectral data can be reliably predicted. In IR spectroscopy, the lactam carbonyl (C=O) group presents a strong absorption band typically around 1670 cm⁻¹, while the carbon-bromine (C-Br) bond shows a characteristic stretch near 600 cm⁻¹. The N-H stretching vibration of the lactam is also a key feature. osi.lv

¹H and ¹³C NMR spectroscopy confirm the substitution pattern and electronic environment of the atoms. In ¹H NMR, the protons on the aromatic ring would appear as distinct signals in the downfield region, while the lactam N-H proton typically appears as a broad singlet at a high chemical shift (around δ 12 ppm). In ¹³C NMR, the carbonyl carbon signal is characteristically found near δ 160 ppm.

Table 1: Predicted Spectroscopic Data for 6-bromo-2H-phthalazin-1-one

TechniqueFunctional Group / AtomExpected Chemical Shift / Frequency
IR SpectroscopyC=O (lactam)~1670 cm⁻¹
IR SpectroscopyN-H (lactam)~3200 cm⁻¹
IR SpectroscopyC-Br~600 cm⁻¹
¹H NMRAr-Hδ 7.5-8.5 ppm
¹H NMRN-H (lactam)~δ 12 ppm
¹³C NMRC=O (lactam)~δ 160 ppm

Investigation of Intermolecular Interactions

The arrangement of phthalazinone molecules in the solid state is heavily influenced by a variety of non-covalent intermolecular interactions. Halogenation, in particular, can significantly modulate these forces. ucl.ac.uk In derivatives of 6-bromo-phthalazinone, interactions such as hydrogen bonding, π–π stacking, and halogen bonding are crucial in dictating the crystal packing.

The primary interaction is typically the hydrogen bond formed between the lactam N-H group (donor) and the carbonyl oxygen atom (acceptor) of an adjacent molecule. This often leads to the formation of dimers or chains. researchgate.net Additionally, weaker C-H···O and C-H···N hydrogen bonds contribute to the stability of the supramolecular structure. nih.gov The planar aromatic rings of the phthalazinone core facilitate π–π stacking interactions, with typical centroid-to-centroid distances around 3.5 Å, further stabilizing the crystal lattice. researchgate.netiucr.org The bromine atom can participate in halogen bonding (C-Br···O or C-Br···N), an interaction that has gained recognition for its role in directing molecular self-assembly. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

Conformational Analysis and Torsional Angles

Conformational analysis of phthalazinones using X-ray diffraction data reveals important details about their molecular shape. The parent phthalazin-1(2H)-one molecule is nearly planar, with a very small dihedral angle between the fused benzene (B151609) and pyridazinone rings. researchgate.net The introduction of substituents can induce minor deviations from planarity. For instance, in 2-[(2,4,6-trimethylbenzene)sulfonyl]phthalazin-1(2H)-one, the phthalazinone moiety itself remains largely planar, but the bulky sulfonyl group is twisted significantly out of this plane, as shown by the relevant torsional angles. iucr.org The conformation adopted in the solid state is generally the one that minimizes steric hindrance while maximizing favorable intermolecular interactions. nobelprize.org

Table 2: Crystallographic Data for Phthalazin-1(2H)-one

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)4.0321 (3) researchgate.net
b (Å)12.3412 (13) researchgate.net
c (Å)13.7513 (10) researchgate.net
β (°)90.534 (6) researchgate.net
Dihedral Angle (rings)0.52 (7)° researchgate.net

Supramolecular Assembly and Hydrogen Bonding Networks

The crystal structure of phthalazinones is characterized by extensive supramolecular assemblies built through hydrogen bonding. In the crystal of the parent phthalazin-1(2H)-one, molecules form centrosymmetric dimers via strong N—H···O hydrogen bonds. researchgate.net These dimers then act as building blocks, connecting with adjacent dimers through weaker C—H···N and C—H···O interactions to form a complex three-dimensional network. researchgate.netnih.gov The stability of this network is further enhanced by π–π stacking interactions between the aromatic rings of neighboring molecules. researchgate.net In substituted derivatives, the nature and pattern of these hydrogen bonding networks can change, leading to different packing motifs and physical properties. nih.govicm.edu.pl

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to investigate chiral molecules. yale.eduwikipedia.org CD measures the differential absorption of left- and right-circularly polarized light, while ORD measures the variation of optical rotation with wavelength. wikipedia.orgscribd.com These methods are invaluable for determining the absolute configuration of enantiomers and studying the conformations of chiral molecules in solution. slideshare.netdaveadamslab.com

While this compound itself is achiral, the introduction of a chiral center, for example by N-alkylation with a chiral substituent, would yield a pair of enantiomers. CD and ORD spectroscopy would be the primary tools for characterizing these chiral derivatives. A CD spectrum provides information primarily within the absorption bands of the molecule's chromophores (the phthalazinone ring system), and the resulting spectrum, with its characteristic positive or negative peaks (known as the Cotton effect), can often be related to the absolute stereochemistry of the molecule. scribd.comslideshare.net ORD provides complementary information over a broader wavelength range. wikipedia.org These techniques are also highly sensitive to changes in molecular conformation and can be used to monitor processes like chiral self-assembly, where individual chiral molecules aggregate into larger, ordered supramolecular structures. nih.gov

Theoretical and Computational Studies on 6 Bromo 8ah Phthalazin 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and reactivity, offering insights that complement experimental work. scispace.com For phthalazinone derivatives, these methods have been instrumental in understanding their electronic characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to phthalazinone derivatives to determine their ground state properties. For instance, DFT calculations at the B3LYP/6-31G* level have been used to optimize the geometry and calculate electronic descriptors for a series of phthalazinone derivatives with antiviral activity. scispace.comproquest.com These studies provide information on parameters such as the energy of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.gov

Table 1: Calculated Electronic Properties of Phthalazinone Derivatives from a QSAR Study

Compound pIC50 HOMO (eV) LUMO (eV) Dipole Moment (Debye)
Phthalazinone Analog 1 5.187 -6.83 -1.45 4.21
Phthalazinone Analog 2 5.000 -7.01 -1.52 3.98
Phthalazinone Analog 3 4.886 -6.95 -1.39 5.12
Phthalazinone Analog 4 4.769 -7.12 -1.63 4.55

Data sourced from a QSAR study on phthalazinone derivatives as dengue virus inhibitors. The specific structures of the analogs are detailed in the source study. scispace.comproquest.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the HOMO and LUMO of reacting species. wikipedia.orgnobelprize.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests a more reactive molecule.

In the context of 6-bromo-8aH-phthalazin-1-one, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atoms, while the LUMO would be distributed over the carbonyl group and the dihydropyridazine (B8628806) ring. The introduction of a bromine atom, an electron-withdrawing group, is predicted to lower the energy of both the HOMO and LUMO. rsc.org This modification of the frontier orbitals can influence the molecule's interaction with biological targets. FMO analysis has been used to rationalize the reactivity of various heterocyclic compounds, and the general principles are applicable to this compound. wikipedia.orgimperial.ac.uk

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. cu.edu.eg These simulations provide detailed information on the conformational flexibility of molecules and the influence of the solvent environment on their structure and dynamics.

For phthalazinone derivatives, MD simulations have been employed to understand their behavior in biological systems. For example, a study on chlorine-substituted phthalazinone-based compounds as inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1) used MD simulations to investigate the stability of the ligand-protein complexes. nih.gov The simulations revealed that the positioning of the halogen substituent significantly impacts the binding stability, with a meta-substituted chlorine atom leading to a more stable interaction compared to a para-substituted one due to favorable interactions with key amino acid residues. nih.gov

For this compound, MD simulations would be invaluable for exploring its conformational landscape and how it is influenced by aqueous or lipid-like environments, mimicking physiological conditions. The simulations could reveal the preferred orientations of the bromo-substituted ring and how solvent molecules arrange around the solute, which is crucial for understanding its bioavailability and interactions with binding sites.

In silico Prediction of Molecular Interactions and Binding Affinities

In silico methods are a cornerstone of modern drug discovery, enabling the rapid screening of compounds and the prediction of their interactions with biological macromolecules.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode and affinity of small molecules to the active site of a protein.

Several molecular docking studies have been performed on phthalazinone derivatives to elucidate their mechanism of action against various biological targets. For instance, docking studies on phthalazinone derivatives as dengue virus inhibitors showed that these compounds bind to the viral protease, with the binding affinity correlating with their observed inhibitory activity. scispace.comproquest.com Similarly, docking studies of 4-(4-bromophenyl)phthalazine derivatives as α-adrenoceptor antagonists have helped to rationalize their biological activity. cu.edu.egnih.gov In a study on novel oxadiazol-phthalazinone derivatives, molecular docking was used to predict their binding interactions with Pim-1 kinase and DNA-topoisomerase II, which was in good agreement with their experimental inhibition profiles. nih.gov

For this compound, molecular docking could be used to screen for potential biological targets and to predict its binding orientation within the active site of these targets. The bromine atom could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

Table 2: Binding Affinities of Selected Phthalazinone Derivatives from a Molecular Docking Study

Compound Target Binding Affinity (kcal/mol)
Phthalazinone Analog 1 Dengue Virus Protease -8.7
Phthalazinone Analog 2 Dengue Virus Protease -8.8
Phthalazinone Analog 3 Dengue Virus Protease -8.7
Phthalazinone Analog 4 Dengue Virus Protease -8.3
Phthalazinone Analog 5 Dengue Virus Protease -8.9

Data sourced from a molecular docking study on phthalazinone derivatives as dengue virus inhibitors. scispace.comproquest.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. longdom.org These models are used to predict the activity of new compounds and to guide the design of more potent analogs.

QSAR studies have been successfully applied to phthalazinone derivatives. For example, a QSAR model was developed for a series of phthalazinone derivatives as inhibitors of the dengue virus, which showed a good correlation between the calculated molecular descriptors and the observed biological activity. scispace.comproquest.comresearchgate.net Another QSAR study on phthalazinone inhibitors of PARP-1 also yielded a predictive model that could be used for designing similar compounds. longdom.org The descriptors used in these models often include electronic, steric, and hydrophobic parameters, which quantify the key structural features responsible for the observed activity.

A QSAR study involving this compound would likely show that the bromine atom contributes significantly to the model, likely through descriptors related to its size, electronegativity, and polarizability.

Table 3: Statistical Parameters of a QSAR Model for Phthalazinone Derivatives

Parameter Value
0.955567
R²adj 0.939699
Q²CV 0.905909
R²pred 0.71922

Data sourced from a QSAR study on phthalazinone derivatives as dengue virus inhibitors. scispace.comproquest.com

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry serves as a powerful tool for elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and understanding the factors that control chemical reactivity. For phthalazinone derivatives, theoretical modeling can provide invaluable insights into their formation and potential transformations.

Reaction pathway modeling for compounds analogous to this compound often involves the use of quantum chemical methods to map out the potential energy surface of a reaction. This process identifies the most energetically favorable route from reactants to products, passing through one or more transition states. For instance, in the synthesis of phthalazine (B143731) derivatives, which can be achieved through condensation reactions, computational models can help to understand the stepwise mechanism. researchgate.net This may involve steps such as Knoevenagel condensation followed by Michael addition and cyclization. researchgate.net

Transition state analysis is a critical component of reaction pathway modeling. The transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate. By calculating the geometry and energy of the transition state, chemists can predict the activation energy of a reaction. For example, DFT calculations have been used to determine the energy levels of intermediates in the synthesis of phenolic pyridopyridazinones and phthalazinones, providing a rationale for experimentally observed differences in reactivity between pyridine- and benzene-based starting materials. acs.org

Furthermore, computational studies on halo-heterocycles have explored the trends in bond dissociation energies. acs.orgjchemrev.com This information is crucial for predicting the regioselectivity in reactions such as palladium-catalyzed cross-coupling, where the cleavage of the carbon-halogen bond is a key step. acs.org For a molecule like this compound, theoretical calculations could predict the ease of C-Br bond cleavage, which is fundamental to its potential use in synthetic transformations.

Molecular docking studies, a form of computational modeling, are also employed to predict the binding modes of phthalazinone derivatives with biological targets, such as enzymes. sapub.orgajchem-a.com While not strictly reaction pathway modeling in a synthetic sense, these studies model the "reaction" of a ligand with its receptor, identifying key interactions and binding affinities that are crucial for drug design. sapub.orgnih.gov

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are extensively used to predict various spectroscopic properties of molecules, which can aid in their structural characterization. Time-dependent density functional theory (TD-DFT) is a prominent method for predicting electronic absorption and emission spectra. researchgate.netgrafiati.com

For N-heterocyclic compounds, TD-DFT calculations can provide accurate predictions of UV-Vis absorption spectra, including the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved. grafiati.comacs.org These calculations often consider the effect of different solvents, which can be modeled using approaches like the polarizable continuum model (PCM). grafiati.com For instance, studies on various heterocyclic dye photosensitizers have successfully used TD-DFT to elucidate their structure-color relationships. grafiati.com

In the context of this compound, TD-DFT calculations could predict its UV-Vis spectrum, helping to confirm its electronic structure. The calculations would identify the key molecular orbitals involved in the electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the electronic and optical properties of a molecule. researchgate.net

The table below presents a hypothetical example of predicted spectroscopic data for a phthalazinone derivative based on TD-DFT calculations, illustrating the type of information that can be obtained from such studies.

ParameterPredicted ValueMethod/Basis Set
λmax (in ethanol) 320 nmTD-DFT/B3LYP/6-31G(d)
Oscillator Strength (f) 0.45TD-DFT/B3LYP/6-31G(d)
Major Transition HOMO -> LUMO (95%)TD-DFT/B3LYP/6-31G(d)
HOMO Energy -6.5 eVDFT/B3LYP/6-31G(d)
LUMO Energy -2.1 eVDFT/B3LYP/6-31G(d)
HOMO-LUMO Gap 4.4 eVDFT/B3LYP/6-31G(d)

This is a hypothetical data table for illustrative purposes and does not represent actual calculated values for this compound.

Beyond UV-Vis spectra, computational methods can also predict other spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net These predictions are valuable for confirming the identity and purity of a synthesized compound by comparing the theoretical spectra with experimental data.

Chemical Modifications and Derivatization Strategies of 6 Bromo 8ah Phthalazin 1 One

Functionalization at the Phthalazinone Nitrogen Atoms (N-alkylation, N-acylation)

The nitrogen atoms of the phthalazinone ring are nucleophilic and can be readily functionalized through various reactions, most notably N-alkylation and N-acylation.

N-alkylation is a common strategy to introduce a wide range of substituents at the N-2 position of the phthalazinone ring. This reaction typically involves the treatment of the parent phthalazinone with an alkyl or alkenyl halide in the presence of a base. mdpi.com For instance, direct alkylation with alkyl bromides can introduce simple alkyl chains, while using reagents like ethyl acrylate (B77674) can add functional groups amenable to further modification. nih.gov In one study, the N-alkylation of a 4-benzylphthalazin-1(2H)-one with ethyl acrylate was achieved using anhydrous potassium carbonate as a base, yielding an ethyl propanoate derivative. nih.gov The choice of the alkylating agent is critical for the subsequent diversification of the molecule. mdpi.com

N-acylation can also be employed, often as a subsequent step after initial modifications. For example, after converting an N-alkylated ester to a hydrazide and then to an azide (B81097), the resulting intermediate can be coupled with amino acid esters. nih.gov This process, which involves the formation of an amide (acyl) bond, is a powerful method for building peptide-like side chains on the phthalazinone scaffold. nih.gov

Transformation of the Bromo Substituent into Diverse Functional Groups

The bromo substituent at the C-6 position is a highly versatile functional handle, enabling a plethora of cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to creating structural diversity from the common 6-bromophthalazinone precursor.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming new carbon-carbon bonds at the site of the bromo substituent. organic-chemistry.orgyoutube.comlibretexts.orgmdpi.comdtu.dk

The Heck reaction facilitates the coupling of the aryl bromide with alkenes, leading to the formation of substituted olefins. unishivaji.ac.infu-berlin.de This reaction is a robust method for creating C(sp²)-C(sp²) bonds and is widely applied in the synthesis of complex organic molecules, including pharmaceuticals. unishivaji.ac.innih.govlibretexts.org The reaction typically employs a palladium catalyst and a base. fu-berlin.delibretexts.org

The Sonogashira reaction is a powerful method for coupling aryl halides with terminal alkynes, resulting in the formation of arylalkynes and conjugated enynes. libretexts.orgmdpi.com This reaction is generally catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgwikipedia.orgnih.gov Its utility is vast, with applications in the synthesis of natural products, polymers, and biologically active molecules under mild conditions. mdpi.comwikipedia.orgnih.gov

The Negishi reaction involves the coupling of an organozinc compound with the aryl bromide, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is particularly valuable due to its high functional group tolerance and its ability to form C-C bonds between sp², sp³, and sp carbon atoms. wikipedia.orgd-nb.info It is frequently used in the synthesis of complex intermediates for pharmaceuticals and natural products. wikipedia.orgnih.gov

Table 1: Key Carbon-Carbon Bond Forming Reactions on the 6-Bromo-Phthalazinone Scaffold

Reaction Name Reactant Partner Catalyst System (Typical) Bond Formed References
Heck Reaction Alkene Pd(OAc)₂, PPh₃, Base C(sp²)-C(sp²) unishivaji.ac.infu-berlin.denih.govlibretexts.org
Sonogashira Reaction Terminal Alkyne Pd(PPh₃)₄, CuI, Base C(sp²)-C(sp) libretexts.orgmdpi.comwikipedia.orgnih.gov

The bromo group can also be substituted with various heteroatoms, a critical step in the synthesis of many biologically active compounds. e-bookshelf.denih.govwiley.com

Amination reactions, such as the copper-catalyzed Ullmann coupling, can convert the carbon-bromine bond into a carbon-nitrogen bond. mdpi.com This transformation is achieved by reacting the bromo-substituted phthalazinone with an amine in the presence of a copper catalyst and a ligand like L-proline. mdpi.com

Etherification can be accomplished through reactions like the nucleophilic aromatic substitution or copper-catalyzed coupling of the aryl bromide with phenols or alkoxides to form diaryl or alkyl aryl ethers. mdpi.com These reactions expand the range of oxygen-containing functionalities that can be incorporated into the phthalazinone structure.

Thiolation introduces sulfur-containing moieties. While literature on the direct thiolation of 6-bromophthalazinone is sparse, methods developed for other organohalides, such as iron-catalyzed couplings with thiol nucleophiles, suggest the feasibility of forming C-S bonds on this scaffold. nih.gov

Table 2: Key Carbon-Heteroatom Bond Forming Reactions on the 6-Bromo-Phthalazinone Scaffold

Transformation Reagents (Typical) Catalyst System (Typical) Bond Formed References
Amination Amine (R-NH₂) CuI, L-proline, Base C-N mdpi.com
Etherification Phenol or Alcohol (R-OH) CuI, Base C-O mdpi.com

Side-Chain Elaboration and Scaffold Diversification

The initial functional groups introduced onto the 6-bromophthalazinone scaffold can be further elaborated to build more complex molecular architectures. This multi-step approach allows for significant scaffold diversification. A prime example involves the transformation of an N-2 propanoate ester into a propanehydrazide via hydrazinolysis. nih.gov This hydrazide can then be converted to a reactive azide intermediate, which is subsequently coupled with various amino acid esters to construct dipeptide side chains. nih.gov This strategy demonstrates how a simple initial modification can be a gateway to complex peptidic structures. nih.gov Similarly, substituents introduced via cross-coupling at the C-6 position can undergo further reactions, such as Suzuki-Miyaura coupling on a newly introduced boronic ester, to achieve further diversification. jku.at

Synthesis of Hybrid Molecules Incorporating 6-bromo-8aH-phthalazin-1-one as a Key Moiety

A modern strategy in drug design involves the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. researchgate.net This approach aims to produce compounds with dual or synergistic biological activities. The 6-bromophthalazinone scaffold is an attractive component for such hybrids. For instance, researchers have designed and synthesized novel hybrids by linking a phthalazin-imine core, a close structural relative, with a 4,5-dihydro-1H-imidazole group. mdpi.com Another study detailed the synthesis of hybrid molecules combining pyrrolobenzodiazepine (PBD) and anthracenecarboxyimide pharmacophores, showcasing a strategy that could be adapted for the phthalazinone core. nih.gov By derivatizing the 6-bromophthalazinone and then coupling it with another biologically active molecule, novel hybrid compounds with unique therapeutic potential can be generated. mdpi.comnih.gov

Development of Libraries for High-Throughput Screening (HTS)

High-throughput screening (HTS) requires large collections of structurally diverse compounds, known as chemical libraries. The synthetic versatility of this compound makes it an excellent starting point for library development. The various derivatization strategies discussed—including N-alkylation/acylation, cross-coupling reactions at the bromo position, and subsequent side-chain elaborations—are well-suited for combinatorial synthesis. By systematically varying the building blocks used in each reaction step, a large and diverse library of phthalazinone derivatives can be rapidly generated. This approach, often referred to as late-stage functionalization, allows for the creation of a vast array of analogs from a single, advanced intermediate. d-nb.info These libraries can then be screened against various biological targets to identify lead compounds for drug discovery programs. nih.gov

Exploration of Biological Activities and Molecular Interactions of 6 Bromo 8ah Phthalazin 1 One Derivatives

In Vitro Biological Activity Screening of 6-bromo-8aH-phthalazin-1-one and its Analogs

The versatility of the phthalazinone scaffold allows for chemical modifications that have led to the discovery of compounds with diverse biological profiles. In vitro screening assays are crucial first steps in identifying and characterizing the therapeutic potential of these molecules.

Enzyme Inhibition Studies (e.g., PARP, Kinases, Cholinesterases, Topoisomerases)

Phthalazinone derivatives have been extensively studied as inhibitors of various key enzymes involved in disease pathology, particularly in oncology.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: The inhibition of PARP enzymes, which are critical for DNA repair, is a validated strategy for cancer therapy, especially in tumors with BRCA mutations. asjo.inmdpi.com Phthalazinone is the core structure of several potent PARP inhibitors. osf.ionih.gov For instance, two series of 4-phenylphthalazin-1-ones and 4-benzylphthalazin-1-ones were evaluated for their inhibitory activity against PARP-1. osf.io One compound from this series emerged as a highly potent PARP-1 inhibitor with an IC50 value of 97 nM, which is more potent than the approved drug Olaparib (B1684210) (IC50 = 139 nM) in the same assay. osf.io

Further research led to the development of YCH1899, a phthalazin-1(2H)-one derivative with exceptional PARP inhibitory activity. nih.gov This compound demonstrated significant potency against cells that had developed resistance to other PARP inhibitors like olaparib and talazoparib, with IC50 values of 0.89 and 1.13 nM, respectively. nih.gov The development of such compounds highlights the potential of the phthalazinone scaffold to overcome clinical resistance to existing therapies. nih.gov

Kinase Inhibition: Protein kinases are essential regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them attractive drug targets. nih.govreactionbiology.com Phthalazinone derivatives have shown promise as inhibitors of several kinases, including Aurora kinases, which are key to cell division. osf.ionih.gov A series of 2,4-disubstituted phthalazinones were assessed for their activity against Aurora kinases. osf.io One derivative, N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl)methyl)benzamide, was identified as a potent inhibitor of both Aurora A (AurA) and Aurora B (AurB) with IC50 values of 118 nM and 80 nM, respectively. osf.io Another study focused on optimizing a pyridinyl-pyrimidine hit, which led to the creation of a phthalazine (B143731) derivative with improved oral bioavailability that maintained potent inhibition of Aurora A and B kinases. nih.gov

Cholinesterase Inhibition: Some phthalazinone derivatives have also been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. researchgate.net This indicates a broader therapeutic potential for this class of compounds beyond oncology.

Table 1: Enzyme Inhibition by Phthalazinone Derivatives
Compound Series/NameTarget EnzymeInhibitory Concentration (IC50)Reference
4-Benzylphthalazin-1-one derivativePARP-197 nM osf.io
Olaparib (Reference)PARP-1139 nM osf.io
YCH1899PARP (in olaparib-resistant cells)0.89 nM nih.gov
YCH1899PARP (in talazoparib-resistant cells)1.13 nM nih.gov
N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl)methyl)benzamideAurora A Kinase118 nM osf.io
Aurora B Kinase80 nM

Receptor Modulation Investigations (e.g., EGFR, VEGFR-2)

Targeting receptor tyrosine kinases like the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) is a cornerstone of modern cancer therapy. nih.govnih.gov Phthalazine-based compounds have been developed as potent modulators of these receptors.

Specifically, derivatives of 1-piperazinyl-4-arylphthalazine have been synthesized and evaluated as potential VEGFR-2 inhibitors. researchgate.net Two compounds from this series, 16k and 21d , demonstrated potent inhibition of VEGFR-2 with sub-micromolar IC50 values of 0.35 µM and 0.40 µM, respectively. researchgate.net Another study identified a phthalazinone derivative, compound 12b , as a powerful VEGFR-2 inhibitor, achieving 95.2% inhibition with an IC50 of 17.8 µM, outperforming the reference drug sorafenib (B1663141) in the same assay. researchgate.net The development of phthalazinone derivatives as VEGFR-2 inhibitors remains an active area of research, with some compounds showing inhibitory activity in the nanomolar range. nih.govjst.go.jp While direct modulation of EGFR by this compound derivatives is less documented, the structural similarities to other kinase inhibitors suggest this is a plausible area for future investigation. researchgate.net

Cellular Assays for Antiproliferative and Cytotoxic Effects (Excluding Human Clinical Data)

The antiproliferative and cytotoxic activities of phthalazinone derivatives have been evaluated against a wide range of human cancer cell lines, demonstrating the broad potential of this chemical class.

A series of 2,4-disubstituted phthalazinones exhibited potent antiproliferative effects against five different carcinoma cell lines: HeLa (cervical cancer), A549 (lung cancer), HepG2 (liver cancer), LoVo (colon cancer), and HCT116 (colon cancer), with IC50 values ranging from 2.2 to 4.6 µM. osf.io In another study, newly synthesized phthalazinone derivatives showed moderate sensitivity against the UO-31 renal cancer cell line. nih.gov

The cytotoxic properties of aminophthalazinone derivatives were tested against HT-29 (colon adenocarcinoma) and PC-3 (prostate cancer) cell lines. beilstein-journals.org Several of these compounds displayed significant cytotoxicity, with IC50 values in the range of 20.1 µM to 92.93 µM. researchgate.netbeilstein-journals.org Notably, some derivatives were highly potent; for example, compound 5d had an IC50 of 29.79 µM on HT-29 cells and 20.12 µM on PC-3 cells. beilstein-journals.org Further studies on novel phthalazinone derivatives containing a benzyl (B1604629) moiety also revealed strong to moderate cytotoxic activity against HCT-116, MCF-7 (breast cancer), HePG-2, and PC3 cell lines, with some compounds showing IC50 values as low as 5.0 µg/mL. jst.go.jp

Table 2: Antiproliferative/Cytotoxic Activity of Phthalazinone Derivatives
Compound/SeriesCell LineCancer TypeActivity (IC50 / GI50)Reference
2,4-Disubstituted PhthalazinonesHeLaCervical2.2 - 4.6 µM osf.io
A549Lung
HepG2Liver
LoVoColon
HCT116Colon
Aminophthalazinone (5d)HT-29Colon29.79 µM beilstein-journals.org
Aminophthalazinone (5d)PC-3Prostate20.12 µM beilstein-journals.org
Aminophthalazinone (5f)HT-29Colon27.41 µM beilstein-journals.org
Benzyl Phthalazinone (16)MCF-7Breast5.0 µg/mL jst.go.jp
Benzyl Phthalazinone (15)HePG-2Liver7.8 µg/mL jst.go.jp
1-Piperazinylphthalazine (16k)NCI 60-cell line panel (Mean)3.62 µM researchgate.net

Evaluation of Anti-inflammatory, Antimicrobial, and Other Activities (Excluding Human Clinical Data)

Beyond their anticancer properties, phthalazinone derivatives have been explored for other important biological activities.

Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory potential of the phthalazinone scaffold. osf.ionih.gov Certain N-substituted cis-hexahydrophthalazinones were found to be potent inhibitors of phosphodiesterase 4 (PDE4), an important anti-inflammatory target. nih.gov These compounds also suppressed the release of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.govtandfonline.com In a carrageenan-induced rat paw edema model, two phthalazinone derivatives showed significant anti-inflammatory activity comparable to the standard drug etoricoxib. nih.gov Other series of phthalazinone analogs have demonstrated potent anti-inflammatory effects, with some acting as selective COX-2 inhibitors, which are associated with a better gastric safety profile than traditional NSAIDs. osf.ioesmed.org

Antimicrobial Activity: The phthalazinone core has also served as a basis for developing new antimicrobial agents. jst.go.jpnih.gov Various polysubstituted phthalazinone derivatives have been tested against a panel of pathogenic fungi and bacteria. osf.io For example, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one exhibited remarkable antifungal activity against dermatophytes and Cryptococcus neoformans. osf.io Some phthalazinone derivatives showed synergy with fluconazole (B54011) against Candida albicans, with some analogs being active at nanomolar concentrations. osf.io In antibacterial screenings, certain phthalazine and triazolophthalazine derivatives were found to be as potent as ampicillin (B1664943) against Staphylococcus aureus and E. coli. researchgate.netnih.gov

Table 3: Antimicrobial Activity of Phthalazinone Derivatives
Compound SeriesTarget OrganismActivity NotedReference
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-oneDermatophytes & Cryptococcus neoformansRemarkable antifungal activity osf.io
Phthalazinone analogsCandida albicansPotent enhancers of fluconazole (EC50 as low as 1 nM) osf.io
Triazolophthalazine (12b, 13b)Staphylococcus aureusEquipotent to ampicillin nih.gov
Triazolophthalazine (10a, 10f)E. coliAs potent as ampicillin nih.gov
Phthalazinone Schiff bases (5a, 5b)Bacillus subtilis, Staphylococcus aureusPotent antibacterial activity jst.go.jp

Mechanistic Insights into Biological Action at the Molecular Level

Understanding how these compounds interact with their biological targets at a molecular level is crucial for rational drug design and optimization.

Target Identification and Validation (e.g., Protein Binding)

The identification and validation of molecular targets are essential for elucidating a compound's mechanism of action. plos.orgnih.gov For phthalazinone derivatives, a combination of enzymatic assays, cellular studies, and computational methods has helped to identify and validate key protein targets.

Target Identification: Initial target identification often relies on screening compounds against panels of known drug targets, such as kinases or polymerases. nih.govreactionbiology.com The potent inhibition of enzymes like PARP and VEGFR-2 by phthalazinone derivatives in biochemical assays strongly suggests these are direct molecular targets. osf.ionih.govresearchgate.netresearchgate.net For novel compounds, unbiased approaches such as chemical proteomics, using chemical probes or affinity-based methods, can identify binding partners in complex biological systems. frontiersin.org

Target Validation and Binding Mode Analysis: Once a potential target is identified, its relevance to the observed biological effect is validated. Molecular docking studies are frequently employed to predict and analyze the binding interactions between phthalazinone derivatives and their target proteins. For example, the antiproliferative activity of certain phthalazinones was supported by docking studies showing their potential to bind to and inhibit PARP. researchgate.net Similarly, the binding modes of potent 1-piperazinylphthalazine derivatives within the ATP-binding pocket of the VEGFR-2 active site were explored through molecular docking, providing a structural basis for their inhibitory activity. researchgate.net These computational models help to explain structure-activity relationships and guide the synthesis of more potent and selective inhibitors. The mechanism for the PARP inhibitor YCH1899 was further validated by showing it retained activity in cancer cells that had acquired resistance to other PARP inhibitors through mechanisms like BRCA1/2 restoration, confirming its robust interaction with the target. nih.gov

Elucidation of Signaling Pathway Modulation

Phthalazinone derivatives have been identified as potent modulators of several critical signaling pathways implicated in cancer and other diseases. The substitution patterns on the phthalazinone ring system play a crucial role in determining their target specificity and inhibitory potency.

A primary target of many phthalazinone derivatives is the Poly(ADP-ribose) polymerase (PARP) enzyme family, particularly PARP-1, which is integral to DNA repair. nih.govnih.gov Inhibition of PARP is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. researchgate.net The phthalazinone moiety is a vital functional group for interaction with PARP. rhhz.net For instance, a series of 4-benzyl-2H-phthalazin-1-one derivatives have been developed as potent PARP-1 inhibitors, with substitutions on the benzyl ring influencing their activity. osf.io

Derivatives of phthalazinone have also been designed to target other key signaling molecules in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) . nih.govnih.gov These receptor tyrosine kinases are crucial for tumor angiogenesis and cell proliferation. Studies have shown that specific phthalazinone derivatives can act as potent inhibitors of VEGFR-2 and EGFR, thereby blocking downstream signaling cascades. nih.govresearchgate.net For example, certain 1-(4-chlorophenyl)-3-(4-((4-chlorophthalazin-1-yl)amino)phenyl)urea derivatives have shown significant VEGFR-2 inhibitory effects. nih.gov

Furthermore, phthalazinone-based compounds have been developed as inhibitors of Aurora kinases , which are serine/threonine kinases essential for mitotic progression. osf.io A class of inhibitors based on a phthalazinone-pyrazole scaffold has demonstrated potent and selective inhibition of Aurora-A kinase. osf.io Some phthalazinone derivatives have also been investigated as dual inhibitors, targeting multiple pathways simultaneously, such as dual PARP-1/HDAC-1 inhibitors and dual PARP and Topoisomerase inhibitors. rhhz.netnih.gov

Table 1: Signaling Pathway Modulation by Phthalazinone Derivatives

Derivative Class Target Pathway/Enzyme Observed Effect Reference(s)
4-Benzyl-2H-phthalazin-1-ones PARP-1 Potent inhibition osf.io
Phthalazinone-pyrazole scaffold Aurora-A Kinase Selective inhibition osf.io
1-(4-chlorophenyl)-3-(4-((4-chlorophthalazin-1-yl)amino)phenyl)urea VEGFR-2 Significant inhibition nih.gov
Phthalazinone acridine (B1665455) derivatives PARP and Topoisomerase Dual inhibition rhhz.net
Phthalazinone-dithiocarbamate hybrids PARP-1/HDAC-1 Dual inhibition nih.gov
Phthalazine-based hydrazide derivatives EGFR Potent inhibition nih.gov

Influence on Cellular Processes (e.g., Apoptosis, Cell Cycle, Gene Expression)

The modulation of signaling pathways by phthalazinone derivatives translates into significant effects on fundamental cellular processes, most notably apoptosis (programmed cell death) and cell cycle regulation. These effects are central to their anticancer activity.

Apoptosis: Numerous studies have demonstrated that phthalazinone derivatives can induce apoptosis in various cancer cell lines. For example, a novel phthalazine derivative, compound 12b, was found to induce apoptosis in HCT-116 colon cancer cells by 21.7-fold compared to untreated cells. nih.gov Similarly, a phthalazinone acridine derivative, compound 9a, was shown to induce remarkable apoptosis in HCT116 cells in a dose-dependent manner. rhhz.net The pro-apoptotic effects of these compounds are often linked to the activation of caspases, key executioner enzymes in the apoptotic cascade. For instance, certain oxadiazol-phthalazinone derivatives were found to elevate the expression of caspase 3. nih.gov

Cell Cycle: In addition to inducing apoptosis, phthalazinone derivatives can arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation. A study on dual PARP-1/HDAC-1 inhibitors showed that a derivative, DLC-1, arrested MDA-MB-231 breast cancer cells in the G1 phase, while another derivative, DLC-50, arrested HCT-116 cells in the G2 phase. nih.gov Compound 9a, a dual PARP and Topo inhibitor, caused a prominent S phase arrest in HCT116 cells. rhhz.net Furthermore, some oxadiazol-phthalazinone derivatives have been shown to down-regulate the expression of cdk1, a key regulator of the cell cycle. nih.gov

Gene Expression: The influence of phthalazinone derivatives on cellular processes is underpinned by their ability to modulate the expression of critical genes. For example, some oxadiazol-phthalazinone derivatives have been shown to elevate the expression of the tumor suppressor gene p53. nih.gov The inhibition of PARP by phthalazinone derivatives can also have downstream effects on gene expression, as PARP is involved in transcriptional regulation. nih.gov

Table 2: Influence of Phthalazinone Derivatives on Cellular Processes

Derivative/Compound Cellular Process Cell Line Key Findings Reference(s)
Compound 12b (a phthalazine derivative) Apoptosis, Cell Cycle HCT-116 Induced apoptosis 21.7-fold, arrested cell cycle at S-phase. nih.gov
DLC-1 (PARP-1 inhibitor) Apoptosis, Cell Cycle MDA-MB-231 Induced apoptosis, arrested cell cycle in G1 phase. nih.gov
DLC-50 (dual PARP-1/HDAC-1 inhibitor) Apoptosis, Cell Cycle HCT-116 Induced apoptosis, arrested cell cycle in G2 phase. nih.gov
Compound 9a (dual PARP/Topo inhibitor) Apoptosis, Cell Cycle HCT116 Induced remarkable apoptosis, caused prominent S phase arrest. rhhz.net
Oxadiazol-phthalazinone derivatives Apoptosis, Gene Expression HepG2 Elevated expression of p53 and caspase 3, down-regulated cdk1. nih.gov

Chemoinformatic Analysis of Biological Data Sets

Chemoinformatic approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in understanding the biological activities of phthalazinone derivatives and in the rational design of new, more potent compounds.

Molecular Docking: Molecular docking simulations are widely used to predict the binding modes of phthalazinone derivatives within the active sites of their target proteins. These studies have been crucial in elucidating the interactions of phthalazinone-based inhibitors with PARP, VEGFR, and EGFR. For instance, docking studies of phthalazinone analogues with the DENV NS2B-NS3 protease have helped in designing compounds with improved binding scores. ajchem-a.comajchem-a.com Similarly, the binding affinity of phthalazine derivatives towards VEGFR2 has been investigated through molecular docking, revealing key interactions with amino acid residues in the active site. nih.gov These computational findings often correlate well with experimental biological data. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For phthalazinone derivatives, QSAR models have been developed to predict their inhibitory activity against various targets. These models help in identifying the key structural features that contribute to the biological activity and in designing new analogues with enhanced potency. For example, a QSAR model was developed for 2,6-diarylidene cyclohexanone (B45756) analogs, which include a phthalazinone scaffold, to predict their anti-leishmanial potential. researchgate.net

In Silico ADME/T Prediction: Chemoinformatic tools are also employed to predict the absorption, distribution, metabolism, and excretion (ADME) and toxicity (T) properties of newly designed phthalazinone derivatives. These in silico predictions help in prioritizing compounds with favorable pharmacokinetic profiles for further experimental investigation. ajchem-a.comajchem-a.com

The integration of these chemoinformatic analyses with traditional medicinal chemistry and biological testing accelerates the discovery and optimization of novel phthalazinone-based therapeutic agents.

Table 3: Chemoinformatic Analysis of Phthalazinone Derivatives

Analysis Type Target Key Findings Reference(s)
Molecular Docking DENV NS2B-NS3 Protease Designed analogues with higher binding scores and improved ADME profiles. ajchem-a.comajchem-a.com
Molecular Docking VEGFR-2 Investigated binding modes and correlated with biological activity. nih.govnih.gov
QSAR Anti-leishmanial activity Developed a model to predict the activity of 2,6-diarylidene cyclohexanone analogs. researchgate.net
Molecular Dynamics Simulation PARP complexes Revealed significant conformational changes upon ligand binding. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Bromo 8ah Phthalazin 1 One Analogs

Systematic Exploration of Structural Variations and Their Biological Impact

Systematic modification of the 6-bromo-8aH-phthalazin-1-one scaffold allows researchers to probe the chemical space around the core structure. By altering substituents, their positions, and appended chemical moieties, a detailed map of the structural requirements for biological activity can be constructed.

In the broader class of phthalazinone derivatives, the position of substituents dictates the molecule's interaction with target proteins. Shifting a functional group from one position to another can lead to a dramatic loss or gain of activity by altering the way the molecule fits into a binding pocket. For example, studies on related heterocyclic systems often reveal that a specific substitution pattern is required to align key pharmacophoric features—such as hydrogen bond donors, acceptors, and hydrophobic regions—with their counterparts on the target protein.

Halogenation is a key strategy in medicinal chemistry to modulate a compound's potency, selectivity, and metabolic stability. doaj.org The presence and identity of a halogen atom on the phthalazinone core can significantly impact biological activity. In studies of phthalazinone derivatives designed as potential anticancer agents, the specific halogen at a given position was found to be crucial.

One study revealed that for a series of N2-substituted phthalazinones, the presence of a bromine atom at what corresponds to the 6-position of the core was optimal for inhibitory activity against the A-2780 ovarian cancer cell line. nih.gov The replacement of this bromine atom with other halogens like fluorine or chlorine, or with other small groups such as nitro or methyl, resulted in a discernible decrease in biological activity. nih.gov Even the complete removal of the substituent led to reduced potency, indicating that the size and electronic properties of the bromine atom at this specific position are important for the compound's mechanism of action. nih.gov

Table 1: Effect of Substituent Variation on Phthalazinone Analog Activity
Compound SeriesSubstituent at 6-PositionRelative Biological ActivityReference
Phthalazinone AnalogsBromine (Br) Optimal nih.gov
Phthalazinone AnalogsChlorine (Cl)Decreased nih.gov
Phthalazinone AnalogsFluorine (F)Decreased nih.gov
Phthalazinone AnalogsNitro (NO₂)Decreased nih.gov
Phthalazinone AnalogsMethyl (CH₃)Decreased nih.gov
Phthalazinone AnalogsHydrogen (H)Decreased nih.gov

For many applications, the this compound core is attached via a linker to other chemical fragments or side chains that are essential for target recognition. The design and length of this linker are critical, as they influence the molecule's physicochemical properties and its ability to position the key binding elements correctly for optimal interaction with a biological target. nih.gov

In the development of phthalazinone-dithiocarbamate hybrids, the nature of the side chain had a profound impact on antiproliferative activity. A comparative study of analogs with different moieties attached to the dithiocarbamate (B8719985) scaffold revealed significant variations in potency. nih.govnih.gov For instance, replacing an S-benzyl group with a smaller S-propargyl group in one series significantly improved the antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov This suggests that the steric bulk and electronic nature of the side chain are finely tuned to the topology of the target's binding site.

Table 2: Influence of Side Chain Modification on Anticancer Activity
Phthalazinone CoreAttached Side ChainTarget Cell LineObserved ActivityReference
N2-linked dithiocarbamatep-bromobenzylA-2780High Potency (IC₅₀ = 5.53 µM) nih.gov
N2-linked dithiocarbamatepropargylA-2780High Potency (IC₅₀ = 5.20 µM) nih.gov
N2-linked dithiocarbamatepropargylMCF-7Significantly Improved Potency (IC₅₀ = 7.64 µM) nih.gov
N2-linked dithiocarbamatebenzyl (B1604629)MCF-7Moderate Potency nih.gov

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by starting with small, low-molecular-weight molecules, or "fragments," that bind weakly to a biological target. ebrary.netresearchgate.net These fragments, typically adhering to the "Rule of Three" (e.g., molecular weight < 300 Da), serve as efficient starting points for building more potent, drug-like molecules. nih.govnih.gov The this compound core is an ideal candidate for use as such a fragment.

In a typical FBDD campaign, a library of fragments would be screened against a target of interest using sensitive biophysical techniques like NMR spectroscopy, X-ray crystallography, or surface plasmon resonance (SPR). researchgate.netnuph.edu.ua Once a fragment like the phthalazinone core is identified as a "hit," it can be optimized into a more potent lead compound through several strategies:

Fragment Growing : The fragment is elaborated by adding new functional groups that extend into adjacent binding pockets of the target protein, forming additional favorable interactions. researchgate.net

Fragment Linking : Two or more fragments that bind to distinct, nearby sites on the target are connected with a chemical linker to create a single, high-affinity molecule. ebrary.net

Fragment Merging : Fragments that have overlapping binding modes are combined into a novel scaffold that incorporates the key features of both. nuph.edu.ua

The advantage of FBDD is that it explores chemical space more efficiently than traditional high-throughput screening (HTS) and often yields lead compounds with better physicochemical properties and higher ligand efficiency. researchgate.netnih.gov

Ligand Efficiency and Lipophilic Efficiency Metrics in Optimization

During the optimization of a lead compound derived from a this compound fragment, it is crucial to balance the increase in potency with the changes in physicochemical properties. Two key metrics used to guide this process are Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LiPE). sciforschenonline.orgwikipedia.org

Ligand Efficiency (LE) measures the binding energy of a molecule per non-hydrogen atom. wikipedia.org It provides a way to compare the affinity of molecules while normalizing for their size.

Formula : LE = -ΔG / N (where ΔG is the free energy of binding and N is the number of non-hydrogen atoms). wikipedia.org

Practical Application : A higher LE value is desirable, especially in early-stage drug discovery. As fragments are grown into larger molecules, a key goal is to maintain or improve LE, ensuring that the added atoms contribute efficiently to binding affinity. csmres.co.uk A common guideline is to maintain an LE value above 0.3 during lead optimization. sciforschenonline.org

Lipophilic Efficiency (LLE or LiPE) relates the potency of a compound to its lipophilicity (typically measured as logP or logD). nih.govwikipedia.org High lipophilicity can lead to problems such as poor solubility, metabolic instability, and off-target toxicity. sciforschenonline.org

Formula : LLE = pIC₅₀ - logP. wikipedia.org

Practical Application : LLE helps ensure that potency gains are not achieved simply by increasing greasiness. An increase in LLE during optimization indicates that affinity is being improved more than lipophilicity. sciforschenonline.org Quality drug candidates often have a high LLE, with a target range often suggested to be between 5 and 7 or even higher. sciforschenonline.orgcsmres.co.uk

By monitoring LE and LLE, medicinal chemists can guide the optimization of this compound analogs toward candidates that possess a superior balance of potency, size, and lipophilicity, increasing the probability of downstream success. nih.gov

Computational SAR Modeling (e.g., 3D-QSAR, Pharmacophore Modeling)

Computational modeling provides powerful tools to understand and predict the SAR of this compound analogs, accelerating the design-test-analyze cycle.

3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are used to correlate the 3D properties of a set of molecules with their biological activities. frontiersin.org For a series of phthalazinone analogs, a 3D-QSAR model can be built by aligning the structures and calculating steric and electrostatic fields around them. The resulting model generates contour maps that highlight regions where positive or negative steric bulk, or positive or negative electrostatic charge, is favorable or unfavorable for activity. scienceopen.com This provides a visual roadmap for designing new analogs with enhanced potency.

Pharmacophore Modeling is another ligand-based approach used to identify the essential 3D arrangement of chemical features (the pharmacophore) required for biological activity. nih.gov By analyzing a set of active phthalazinone analogs, a common feature pharmacophore model can be generated. scienceopen.comnih.gov This model might consist of features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. nih.gov The validated pharmacophore model can then be used as a 3D query to screen large virtual databases to identify novel chemical scaffolds that match the required features and are likely to be active. frontiersin.org

Together, these computational techniques allow researchers to extract detailed SAR insights from experimental data, prioritize the synthesis of the most promising compounds, and rationally design novel this compound derivatives with improved therapeutic potential.

Potential Applications and Future Research Directions of 6 Bromo 8ah Phthalazin 1 One

Role as a Synthetic Intermediate for Complex Molecules

The 6-bromo-8aH-phthalazin-1-one molecule is a valuable synthetic intermediate or building block for the construction of more complex molecules. The bromine atom at the 6-position acts as a synthetic handle, allowing for a variety of cross-coupling reactions to introduce new functional groups and build molecular complexity. smolecule.com This reactivity is crucial for the synthesis of diverse libraries of compounds for screening in drug discovery and materials science.

The synthetic utility of brominated phthalazinones is well-documented. For instance, the bromine atom can be readily displaced or used in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. smolecule.combeilstein-journals.org This allows for the attachment of various aryl or heteroaryl groups, leading to the creation of novel molecular architectures with potentially enhanced biological or physical properties. Additionally, the phthalazinone ring itself can be synthesized through various methods, including the condensation of phthalic anhydrides with hydrazines, offering a convergent approach to complex derivatives. smolecule.comwhiterose.ac.uk

The reactivity of the bromo substituent allows for the strategic diversification of the phthalazinone core, making this compound a key starting material for the synthesis of a wide range of derivatives. beilstein-journals.org

Application in Medicinal Chemistry Lead Optimization (Excluding Clinical Stages)

The phthalazinone nucleus is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. nih.govosf.ioresearchgate.net The this compound serves as a crucial starting point for lead optimization in drug discovery programs due to the modifiable nature of the bromine substituent. smolecule.com

One of the most significant applications of phthalazinone derivatives is as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. osf.ioresearchgate.netnih.gov PARP inhibitors have shown promise in the treatment of cancers with deficiencies in DNA repair mechanisms. nih.govmdpi.com The phthalazinone moiety is a core structural feature of several potent PARP inhibitors. researchgate.netnih.gov The bromine atom in this compound can be strategically replaced with various functional groups to modulate the inhibitor's potency, selectivity, and pharmacokinetic properties. nih.gov Structure-activity relationship (SAR) studies have shown that the nature of the substituent at this position can significantly influence the compound's interaction with the PARP active site. nih.gov

For example, research on novel phthalazinone-based PARP inhibitors has demonstrated that modifications at positions analogous to the 6-bromo position can lead to compounds with potent inhibitory activity. In one study, derivatives of Olaparib (B1684210), a known PARP inhibitor with a phthalazinone core, were synthesized and evaluated. The results indicated that the type of substituent and the length of the alkyl chain connecting to an aromatic ring are critical for inhibitory activity. nih.gov Another study focusing on phthalazinone inhibitors of PARP-1 resulted in compounds with IC50 values in the nanomolar range, highlighting the potential for developing highly potent drug candidates from this scaffold. researchgate.net

Beyond PARP inhibition, brominated phthalazinone derivatives have been investigated for other therapeutic targets. A study on novel 4-(4-bromophenyl)phthalazine derivatives, which share a similar brominated phenyl-like feature, revealed their potential as α-adrenoceptor antagonists. nih.gov The presence and position of the bromine atom were found to be important for activity.

The process of lead optimization often involves fine-tuning the physicochemical properties of a lead compound to improve its drug-like characteristics. nih.gov The ability to easily modify the 6-bromo position of the phthalazinone core allows medicinal chemists to systematically alter properties such as lipophilicity, polarity, and metabolic stability, which are crucial for a successful drug candidate.

Table 1: Examples of Biologically Active Phthalazinone Derivatives and the Role of Substitution

Compound ClassTargetRole of Substitution (including at bromo-analogous positions)Reference(s)
Phthalazinone-based PARP inhibitorsPARP-1Substituents on the phthalazinone core influence potency and selectivity. The bromo group can be replaced to optimize interactions with the enzyme's active site. researchgate.netnih.govnih.govresearchgate.net
4-(4-bromophenyl)phthalazine derivativesα-adrenoceptorsThe bromo-phenyl moiety is a key feature for antagonist activity. nih.gov
General Phthalazinone DerivativesVarious (antimicrobial, anti-inflammatory)The diverse substitution patterns enabled by reactive handles like bromine lead to a wide range of biological activities. osf.ioresearchgate.netontosight.ai

Potential in Agrochemical Research (e.g., Herbicides, Pesticides)

While direct studies on this compound in agrochemical applications are not widely reported, the broader class of phthalazinone derivatives has been recognized for its use in agriculture. osf.ioresearchgate.netontosight.ai Heterocyclic compounds, in general, are a cornerstone of the agrochemical industry, with many commercial pesticides and herbicides featuring a heterocyclic core. ijfans.org

The potential for this compound in this field stems from two key aspects: the known biological activity of phthalazinones and the established role of brominated compounds in pest control. Phthalazinone derivatives have been investigated for various biological activities that could be relevant to agrochemical applications. researchgate.net

Furthermore, the introduction of bromine into heterocyclic structures is a known strategy in the development of pesticides. ontosight.aibeilstein-journals.orggoogle.com Brominated organic compounds can exhibit insecticidal and fungicidal properties. ontosight.aibeilstein-journals.org For instance, brominated furanones have shown the ability to interfere with bacterial quorum sensing, a process that regulates virulence in many plant pathogens. unipi.it This suggests that the this compound scaffold could be a promising starting point for the synthesis of novel agrochemicals.

Future research could focus on synthesizing a library of derivatives by modifying the 6-bromo position and screening them for herbicidal, insecticidal, and fungicidal activity. The synthetic versatility of the 6-bromo group would allow for the exploration of a wide chemical space to identify compounds with desirable agrochemical properties.

Advanced Materials Science Applications (e.g., Luminescent Materials, Probes)

The photophysical properties of organic molecules are of great interest in materials science for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. Phthalazinone derivatives have been investigated for their potential in this area. osf.io

A study on the design of optical probes for fluorescence microscopy utilized the phthalazinone scaffold as an electron acceptor. osf.io By coupling electron-donating aromatic groups to the phthalazinone core, researchers were able to synthesize fluorescent probes. This suggests that the this compound could serve as a key intermediate in the development of novel luminescent materials. The bromine atom can be used as a reactive site to attach various chromophores or other functional groups to tune the photophysical properties of the resulting molecule. smolecule.com

For instance, the bromine atom could be replaced with electron-donating or electron-withdrawing groups to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths. researchgate.net The photophysical properties of related heterocyclic compounds, such as phthalocyanines, have been shown to be tunable through chemical modification. mdpi.comnih.gov

Future research could explore the synthesis of 6-substituted phthalazinone derivatives and systematically investigate their photophysical properties, including absorption and emission spectra, quantum yields, and solvatochromism. This could lead to the discovery of new materials with applications in optoelectronics and bio-imaging.

Table 2: Potential Materials Science Applications of Functionalized Phthalazinones

ApplicationRole of Phthalazinone CorePotential of 6-Bromo SubstitutionReference(s)
Fluorescent ProbesElectron-accepting scaffoldAllows for attachment of donor groups to create push-pull systems with tunable fluorescence. osf.ioresearchgate.net
Organic Light-Emitting Diodes (OLEDs)Core for emissive materialsModification at the 6-position can alter emission color and efficiency. jlu.edu.cn
ChemosensorsRecognition unitThe bromo-position can be functionalized with receptors for specific analytes, leading to a change in fluorescence upon binding. researchgate.net

Emerging Methodologies for Further Research

The exploration of this compound and its derivatives can be significantly accelerated by adopting modern research methodologies.

Flow chemistry has emerged as a powerful tool in organic synthesis, offering advantages such as improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. mdpi.comspringerprofessional.deresearchgate.netchim.it The synthesis of heterocyclic compounds, including phthalazinones, is an area where flow chemistry has shown significant promise. springerprofessional.deresearchgate.netuc.pt

The synthesis of this compound and its subsequent derivatization can be adapted to continuous flow systems. This would enable the rapid and efficient production of a library of compounds for screening. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and better reproducibility. chim.it The use of in-line purification techniques in flow systems can further streamline the synthesis process. beilstein-journals.org

Future research should focus on developing robust and scalable flow synthesis routes for this compound and its derivatives. This would not only accelerate the discovery of new applications but also provide a more sustainable and efficient manufacturing process for promising candidates.

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid in silico design and evaluation of new molecules. preprints.orgarxiv.orgnih.gov These computational tools can be applied to the this compound scaffold to guide the design of derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of new phthalazinone derivatives. nih.gov For instance, ML models have been successfully used to predict the PARP-1 inhibitory activity of phthalazinones. whiterose.ac.uknih.gov By training these models on existing data, researchers can prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources.

In the context of agrochemical research, AI can be used to predict the herbicidal or pesticidal activity of this compound derivatives and to assess their potential environmental impact. Similarly, in materials science, ML models can predict the photophysical properties of new derivatives, guiding the design of novel luminescent materials.

The integration of AI and ML into the research workflow for this compound will undoubtedly accelerate the pace of discovery and innovation across various scientific disciplines.

Challenges and Opportunities in Phthalazinone Research

Due to the limited availability of specific research on this compound, this section will address the broader challenges and opportunities inherent in the research of the phthalazinone scaffold. These general points are likely to be relevant to the specific compound .

The field of phthalazinone research is dynamic, presenting both significant hurdles and promising avenues for discovery. The versatility of the phthalazinone core as a pharmacophore has established it as a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.net However, realizing its full therapeutic potential requires addressing several key challenges, which in turn, unveil new opportunities for innovation and development.

One of the primary challenges in phthalazinone research lies in the synthesis and functionalization of the core structure. nih.gov Achieving regioselectivity during substitution reactions on the phthalazinone ring can be complex, often leading to mixtures of isomers that are difficult to separate. nih.gov The development of efficient, scalable, and environmentally friendly synthetic methodologies, such as multicomponent reactions, is an ongoing effort to overcome these limitations. researchgate.netnih.gov Another significant challenge is the optimization of the pharmacokinetic properties of phthalazinone derivatives. Issues related to solubility, metabolic stability, and bioavailability can hinder the translation of potent in vitro candidates into effective in vivo drugs. mdpi.com For instance, some phthalazinone-based inhibitors have shown high metabolic rates in vitro, necessitating further molecular modeling and structural modifications to improve their drug-like properties. scielo.br Furthermore, as with many targeted therapies, the potential for the development of drug resistance is a major concern that requires proactive investigation and the design of next-generation inhibitors. researchgate.net

Despite these challenges, the field of phthalazinone research is ripe with opportunities . The structural diversity that can be achieved through modification of the phthalazinone scaffold provides a vast chemical space for the development of novel therapeutic agents. nih.govbenthamdirect.com There is a significant opportunity to design and synthesize phthalazinone derivatives as highly selective inhibitors for a variety of biological targets. researchgate.net For example, the development of isoform-specific kinase inhibitors or PARP inhibitors with improved selectivity could lead to more effective and less toxic cancer therapies. scielo.brnih.gov

A summary of the challenges and opportunities in phthalazinone research is presented in the table below.

CategoryKey Aspects
Challenges
Synthetic Complexity: Achieving regioselective functionalization and developing efficient, scalable synthetic routes. nih.govnih.gov
Pharmacokinetic Optimization: Improving solubility, metabolic stability, and overall bioavailability of drug candidates. mdpi.com
Drug Resistance: Understanding and overcoming mechanisms of resistance to phthalazinone-based therapies. researchgate.net
Opportunities
Novel Therapeutic Targets: Exploring the potential of phthalazinones against a wider range of biological targets and diseases. researchgate.netosf.io
Targeted and Combination Therapies: Designing highly selective inhibitors and dual-target molecules for enhanced efficacy and reduced side effects. scielo.brresearchgate.netnih.gov
Advanced Drug Design: Utilizing computational and AI-driven methods to accelerate the discovery and optimization of new phthalazinone derivatives. nih.govdrugdiscoverynews.com
Green Chemistry: Developing more sustainable and environmentally friendly synthetic approaches. nih.gov

Conclusion

Summary of Key Research Findings on Brominated Phthalazinones

Research on brominated phthalazinone scaffolds has established them as versatile pharmacophores with a wide array of biological activities. The position of the bromine atom and other substituents on the phthalazinone ring significantly influences the compound's biological targets and efficacy. ontosight.ai Key findings for the general class of brominated phthalazinones, which may inform future studies on specific tautomers, include:

Synthesis: Efficient and regioselective synthetic routes have been developed for various phthalazinone derivatives. Common strategies involve the cyclocondensation of appropriately substituted benzoic acids or phthalic anhydrides with hydrazine (B178648) derivatives. sci-hub.sebeilstein-journals.org Methods for regioselective bromination, often at the 4-position, have also been described, utilizing reagents like benzyltrimethylammonium (B79724) tribromide. acs.orgresearchgate.net Subsequent functionalization, for instance through copper- or palladium-catalyzed amination, allows for the creation of diverse compound libraries. beilstein-journals.orgacs.orgresearchgate.net

Anticancer Activity: The phthalazinone scaffold is a prominent feature in the development of novel anticancer agents. benthamdirect.comnih.gov Derivatives have been shown to target various receptors and enzymes involved in cancer progression, such as PARP, VEGFR-2, and Aurora kinases. benthamdirect.comnih.govresearchgate.net For example, certain 4-substituted phthalazinones have demonstrated potent inhibitory activity against cancer cell lines, with bromine substitution sometimes enhancing this activity. researchgate.net

Antimicrobial and Other Biological Activities: Beyond oncology, phthalazinone derivatives have been investigated for a range of pharmacological properties, including anti-inflammatory, antiviral, and antimicrobial activities. ontosight.aiosf.io Some have been identified as potent enhancers of antifungal agents. osf.io

Broader Implications for Heterocyclic Chemistry and Drug Discovery

The extensive research into phthalazinone derivatives has significant implications for the fields of heterocyclic chemistry and drug discovery.

Scaffold for Drug Development: The phthalazinone nucleus is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.netconsensus.app Its rigid, planar structure provides a solid framework for the spatial orientation of various functional groups, enabling interaction with a multitude of biological targets. researchgate.net The ability to readily functionalize the core structure, as seen with brominated intermediates, makes it an attractive starting point for developing new therapeutic agents for a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases. mdpi.comresearchgate.netresearchgate.net

Advancement in Synthetic Methodologies: The pursuit of novel phthalazinone-based drugs has driven innovation in synthetic organic chemistry. This includes the development of efficient multicomponent reactions and novel catalytic systems for the regioselective functionalization of the heterocyclic core. researchgate.netresearchgate.net These advancements are not only applicable to phthalazinones but also contribute to the broader toolkit available to medicinal chemists for the synthesis of other complex heterocyclic compounds.

Future Outlook and Unanswered Questions for Academic Investigation

While the phthalazinone scaffold is well-explored, significant questions remain, particularly concerning specific, less-common tautomers like 6-bromo-8aH-phthalazin-1-one.

Tautomeric Stability and Characterization: A primary unanswered question is the relative stability and accessibility of the 8aH-tautomer compared to its more common isomers. Future research could focus on computational studies to predict the stability of different tautomers and experimental work to isolate and characterize them. This would involve detailed spectroscopic analysis (NMR, IR) and potentially X-ray crystallography.

Exploring Chemical Space: The specific biological profile of this compound, if it can be synthesized and isolated, is completely unknown. A future avenue of investigation would be to synthesize this specific tautomer and screen it for a wide range of biological activities to determine if its unique structure confers any novel pharmacological properties compared to other isomers.

Target Identification and Mechanism of Action: For the broader class of brominated phthalazinones, while many biological activities have been reported, the precise molecular targets and mechanisms of action are not always fully elucidated. Future work should continue to focus on identifying the specific proteins or pathways that these compounds interact with to better understand their therapeutic potential and guide the design of more potent and selective derivatives. colab.ws

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.